molecular formula C12H16BrNO3 B1336019 2-bromo-N-(2,5-dimethoxyphenyl)butanamide CAS No. 451460-06-3

2-bromo-N-(2,5-dimethoxyphenyl)butanamide

Cat. No. B1336019
M. Wt: 302.16 g/mol
InChI Key: XUOODXCLIQSWQY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.

Scientific Research Applications

Analytical Method Development

  • A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of related compounds, highlighting the importance of analytical techniques in identifying and quantifying substances in toxicology and forensic science (Poklis et al., 2014).

Metabolic Pathway Analysis

  • Research involving hepatocytes from various species, including humans, to study the metabolism of related substances, underscores the significance of understanding metabolic pathways in toxicology and pharmacology (Carmo et al., 2005).

Carbonic Anhydrase Inhibition

  • Studies on the inhibitory properties of compounds on human carbonic anhydrase isozymes illustrate the potential for discovering new drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Chemical Synthesis and Structural Analysis

  • Synthesis and structural analysis of related compounds contribute to the field of organic chemistry, providing insights into the properties and potential applications of these substances (Power et al., 2015), (Li Hong-xia, 2007).

In Vivo Metabolism Studies

  • Investigations into the in vivo metabolism of related psychoactive compounds in rats offer valuable data for understanding the biological and toxicological effects, relevant to pharmacology and drug safety (Kanamori et al., 2002).

Pyrolysis Product Identification

  • Identifying products following the pyrolysis of compounds adds an important dimension to understanding the stability and potential risks associated with different methods of consumption (Texter et al., 2018).

Radioactive Tagging for In Vivo Applications

  • The development of a synthesis method for radioactive tagging of similar compounds illustrates the integration of radiochemistry in drug development and imaging studies (Coenen, 1981).

Electrochemical Reduction Studies

  • Exploring the electrochemical reduction of related esters contributes to the field of electrochemistry, with potential implications in synthetic methodologies and material science (Esteves et al., 2003).

properties

IUPAC Name

2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOODXCLIQSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273057
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,5-dimethoxyphenyl)butanamide

CAS RN

451460-06-3
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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